Methyl 7-chloroperfluoroheptanoate

Description

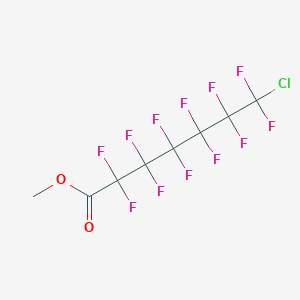

Structure

3D Structure

Properties

IUPAC Name |

methyl 7-chloro-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF12O2/c1-23-2(22)3(10,11)4(12,13)5(14,15)6(16,17)7(18,19)8(9,20)21/h1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFJYRZDDNDXLQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of Methyl 7 Chloroperfluoroheptanoate

Hydrolytic Stability and Reaction Kinetics of Perfluoroalkyl Esters

The hydrolysis of esters is a fundamental chemical reaction that can be catalyzed by either acid or base. In the context of perfluoroalkyl esters, the strong electron-withdrawing nature of the perfluoroalkyl chain plays a crucial role in the stability and reaction kinetics of the ester linkage.

Mechanistic Investigations of Ester Hydrolysis in Aqueous and Organic Media

The hydrolysis of methyl esters, including those with perfluorinated chains, generally proceeds through a nucleophilic acyl substitution mechanism. Under basic conditions, a hydroxide (B78521) ion acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to yield a carboxylate anion and methanol (B129727). The reaction is effectively irreversible due to the deprotonation of the resulting carboxylic acid by the base.

Under acidic conditions, the carbonyl oxygen is first protonated, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as the nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of methanol regenerate the acid catalyst and produce the carboxylic acid. This reaction is reversible and its equilibrium can be influenced by the removal of one of the products. google.com

Table 1: General Conditions for Methyl Ester Hydrolysis

| Catalyst | Medium | Temperature | Key Feature |

| Strong Acid | Aqueous | Elevated | Reversible, driven by methanol removal |

| Strong Base | Aqueous | Room/Elevated | Irreversible due to carboxylate formation |

| LiOH | THF/Water | Room Temperature | Effective for base-sensitive substrates |

| TMSOK | THF | Room Temperature | Anhydrous de-esterification |

This table presents generalized conditions for methyl ester hydrolysis based on established organic chemistry principles and findings for various methyl esters. reddit.comresearchgate.net

Formation and Characterization of Related Perfluorinated Carboxylic Acids and Alcohols Post-Hydrolysis

The primary products of the complete hydrolysis of Methyl 7-chloroperfluoroheptanoate are 7-chloroperfluoroheptanoic acid and methanol.

Reaction Scheme:

Cl(CF₂)₆COOCH₃ + H₂O → Cl(CF₂)₆COOH + CH₃OH

The formation of the corresponding carboxylic acid is a common outcome of ester hydrolysis. google.com The resulting 7-chloroperfluoroheptanoic acid is a perfluorinated carboxylic acid (PFCA), a class of compounds known for their persistence in the environment. The presence of the terminal chlorine atom distinguishes it from more commonly studied PFCAs like perfluorooctanoic acid (PFOA). The methanol produced is a simple alcohol.

Characterization of these hydrolysis products would typically involve standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) for the volatile methyl ester and methanol, and Liquid Chromatography-Mass Spectrometry (LC-MS) for the less volatile 7-chloroperfluoroheptanoic acid. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) would also be invaluable for confirming the structures of both the starting material and the hydrolysis products.

Oxidative and Reductive Transformation Mechanisms of Chlorinated Perfluoroalkyl Esters

The presence of both a perfluoroalkyl chain and a terminal chlorine atom makes this compound susceptible to both oxidative and reductive transformations, particularly at the C-Cl bond.

The perfluoroalkyl chain itself is highly resistant to oxidation due to the strength of the C-F bonds. However, the C-Cl bond is weaker and more susceptible to cleavage. Reductive dechlorination is a recognized transformation pathway for chlorinated per- and polyfluoroalkyl substances (PFAS). organic-chemistry.org This process involves the addition of an electron to the molecule, leading to the cleavage of the C-Cl bond and the formation of a chloride ion and a perfluoroalkyl radical. This radical can then undergo further reactions, such as hydrogen abstraction.

Studies on other chlorinated PFAS have shown that reductive defluorination can be achieved using methods like UV/sulfite (B76179) treatment, where hydrated electrons act as the reducing agent. organic-chemistry.org The initial step is the reductive cleavage of the C-Cl bond.

Oxidative degradation of PFAS is generally challenging due to their high stability. However, the presence of chlorine can influence these processes. For instance, the degradation of PFOA can be triggered by chlorine radicals in electrochemical oxidation systems. nih.gov While the ester group can be hydrolyzed under oxidative conditions, the perfluorinated chain remains largely intact unless very harsh conditions are applied.

Photochemical and Radiolytic Reactivity of Perfluoroalkyl Ester Linkages

The photochemical and radiolytic reactivity of perfluoroalkyl esters is primarily centered on the cleavage of the ester bond and the C-Cl bond. Direct photolysis of the ester group typically requires high-energy UV radiation. However, the presence of the chlorinated perfluoroalkyl chain can influence the photochemical behavior.

Studies on the photochemical degradation of chlorinated polyfluoroalkyl substances have demonstrated that UV irradiation in the presence of sulfite can lead to near-complete defluorination. nih.gov The process is initiated by the formation of hydrated electrons, which are powerful reducing agents that can cleave the C-Cl and C-F bonds.

Radiolysis, which involves the use of ionizing radiation, can also induce the degradation of these compounds. The primary reactive species generated during water radiolysis are hydrated electrons, hydroxyl radicals, and hydrogen atoms. The hydrated electrons can readily react with the chlorinated perfluoroalkyl chain, leading to dechlorination and subsequent degradation.

Electrophilic and Nucleophilic Reactivity of the Methyl Ester Group and Chlorinated Perfluoroalkyl Chain

The methyl ester group in this compound exhibits typical electrophilic reactivity at the carbonyl carbon. It can be attacked by nucleophiles, leading to transesterification (reaction with another alcohol), amidation (reaction with an amine), or reduction (reaction with a hydride source like lithium aluminum hydride). The strong electron-withdrawing effect of the perfluoroalkyl chain enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to non-fluorinated analogs.

The chlorinated perfluoroalkyl chain is generally unreactive towards electrophiles due to the deactivating effect of the fluorine atoms. However, the terminal chlorine atom provides a site for nucleophilic substitution, although this reaction is generally difficult due to the steric hindrance and the electron-rich nature of the perfluorinated chain. Under specific conditions, a strong nucleophile could potentially displace the chloride ion. The primary site of nucleophilic attack on the chain is the carbon bearing the chlorine atom.

Advanced Analytical Characterization Techniques for Methyl 7 Chloroperfluoroheptanoate and Its Transformation Products

Spectroscopic Methodologies for Structural Elucidation of Fluorinated Esters

The definitive identification of fluorinated esters and their transformation products relies heavily on spectroscopic techniques that provide detailed structural information.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful, non-destructive technique for elucidating the structure of organic molecules, including complex fluorinated compounds. rsc.orgslideshare.netresearchgate.net For fluorinated esters, ¹H, ¹³C, and ¹⁹F NMR are invaluable.

¹⁹F NMR: This is particularly crucial for fluorinated compounds due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift range, which minimizes signal overlap. scholaris.canih.gov The chemical shifts and coupling constants in ¹⁹F NMR provide a detailed map of the fluorine atoms within the molecule, allowing for the unambiguous identification of isomers and transformation products. jeolusa.comresearchgate.neturi.edu For instance, the position of the chlorine atom in Methyl 7-chloroperfluoroheptanoate can be confirmed by the specific splitting patterns it induces in the adjacent fluorinated carbons. Challenges in ¹⁹F NMR include the wide spectral width and the complexity introduced by long-range J-coupling interactions. jeolusa.com

¹H and ¹³C NMR: These techniques provide complementary information about the non-fluorinated parts of the molecule, such as the methyl ester group. Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can establish connectivity between protons and carbons, further solidifying the structural assignment. researchgate.net

High-Resolution Mass Spectrometry (HRMS):

HRMS is an indispensable tool for determining the elemental composition of a molecule with high accuracy. rsc.org By providing a highly accurate mass measurement, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas, which is critical when identifying unknown transformation products. When coupled with chromatographic separation, HRMS can provide confident identification of analytes in complex mixtures.

| Technique | Information Provided | Relevance for this compound |

| ¹⁹F NMR | Position and bonding environment of fluorine atoms. | Confirms the perfluorinated chain structure and the location of the chlorine substituent. |

| ¹H NMR | Information on non-fluorinated organic moieties. | Characterizes the methyl ester group. |

| ¹³C NMR | Carbon skeleton of the molecule. | Provides a complete structural map when combined with ¹H and ¹⁹F NMR. |

| HRMS | Highly accurate molecular weight and elemental composition. | Unambiguous identification of the parent compound and its transformation products. |

Chromatographic Separation and Detection Techniques for Perfluorinated Esters in Complex Matrices

The analysis of perfluorinated esters in environmental samples is often complicated by the presence of numerous other compounds. Chromatographic techniques are essential for separating the target analytes from this complex matrix before detection. mdpi.comdntb.gov.ua

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. nih.govchromatographyonline.com While some perfluorinated esters can be analyzed directly by GC-MS, derivatization is often necessary to improve their volatility and thermal stability. nih.gov For this compound, its volatility may allow for direct analysis. In GC-MS, the sample is vaporized and separated based on boiling point and interactions with the stationary phase of the GC column. The separated compounds are then ionized and detected by a mass spectrometer, which provides both qualitative and quantitative information. GC-MS with electron impact (EI) or chemical ionization (CI) is commonly used. nih.gov The use of high-resolution mass spectrometry (GC-HRMS) further enhances the capability to identify unknown compounds. osti.gov

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS):

LC-MS/MS is the most widely used technique for the analysis of a broad range of PFAS, including those that are not amenable to GC. nih.govdntb.gov.uanih.gov It is particularly well-suited for non-volatile and polar compounds. chromatographyonline.com In LC-MS/MS, the sample is first separated by liquid chromatography, typically using a C18 or other specialized column. The eluent from the LC is then introduced into a mass spectrometer. The use of tandem mass spectrometry (MS/MS) provides a high degree of selectivity and sensitivity by monitoring specific fragmentation patterns of the target analytes. This is crucial for distinguishing target compounds from matrix interferences.

| Technique | Principle | Applicability to this compound | Advantages | Limitations |

| GC-MS | Separation of volatile compounds in the gas phase followed by mass detection. | Suitable for the volatile parent compound and some transformation products. | High resolution for isomer separation. nih.gov | May require derivatization for less volatile products. nih.gov |

| LC-MS/MS | Separation of compounds in the liquid phase followed by tandem mass spectrometry. | The reference method for a wide range of PFAS, including potential non-volatile transformation products. nih.gov | High sensitivity and selectivity, suitable for complex matrices. | Potential for matrix effects that can suppress or enhance ionization. |

Quantitative Analytical Approaches for Trace Level Detection of Chlorinated Perfluoroalkyl Esters

The environmental concentrations of chlorinated perfluoroalkyl esters are often extremely low, necessitating highly sensitive analytical methods for their quantification. nih.govarizona.edu

Achieving low limits of detection (LODs) and limits of quantification (LOQs) is a primary goal. For instance, methods have been developed to detect various perfluoroalkyl acids (PFAAs) in food at the picogram per gram (pg g⁻¹) level. nih.gov Similar sensitivities are required for chlorinated perfluoroalkyl esters in environmental samples.

Key strategies for trace-level detection include:

Sample Pre-concentration: Techniques like solid-phase extraction (SPE) are used to concentrate the analytes from a large volume of a sample (e.g., water) onto a small sorbent cartridge. The analytes are then eluted with a small volume of solvent, effectively increasing their concentration before instrumental analysis.

Isotope Dilution Mass Spectrometry (IDMS): This is considered the gold standard for quantitative analysis. A known amount of an isotopically labeled version of the analyte is added to the sample at the beginning of the analytical procedure. The ratio of the native analyte to the labeled standard is measured by mass spectrometry. This approach corrects for losses during sample preparation and for matrix effects during analysis, leading to highly accurate and precise quantification.

High-Sensitivity Mass Spectrometers: The use of modern, highly sensitive mass spectrometers, such as triple quadrupole or Orbitrap instruments, is essential for detecting the low signal intensities associated with trace-level contaminants.

A study on the analysis of PFAAs in various food matrices reported LOQs as low as 3.1 pg g⁻¹ for perfluorohexane (B1679568) sulfonic acid (PFHxS), 3.4 pg g⁻¹ for perfluorooctanoic acid (PFOA), and 4.9 pg g⁻¹ for linear perfluorooctane (B1214571) sulfonic acid (L-PFOS). nih.gov Similar quantitative methods are applicable to chlorinated perfluoroalkyl esters.

Isotopic Labeling Strategies for Investigating Reaction Mechanisms and Environmental Fate

Isotopic labeling is a powerful technique used to trace the pathways of atoms and molecules through chemical reactions and environmental processes. numberanalytics.com By replacing certain atoms in a molecule with their stable or radioactive isotopes, scientists can follow the transformation of the labeled compound.

In the context of this compound, isotopic labeling can be used to:

Elucidate Degradation Pathways: By synthesizing this compound with a ¹³C-labeled methyl group or a ¹⁸O-labeled ester oxygen, researchers can track the fate of these specific atoms during degradation studies. This can help to determine whether the ester group is hydrolyzed and what products are formed.

Study Environmental Transport and Transformation: Releasing a small amount of an isotopically labeled version of the compound into a controlled environmental system (e.g., a microcosm) allows for the tracking of its movement between different environmental compartments (water, soil, air) and its transformation into other products over time. nih.govdioxin20xx.org

Investigate Bioaccumulation and Metabolism: Isotope-labeled compounds can be used in laboratory studies with organisms to understand how the compound is taken up, distributed within the organism's tissues, and potentially metabolized. acs.org

For example, studies have utilized ¹⁴C-labeled PFOA and ³⁵S-labeled PFOS to investigate their biodistribution. acs.org Similarly, ¹⁸F-labeling has been developed as a technique for studying PFAS. acs.org Ab initio studies have also used isotopic labeling to investigate degradation mechanisms of PFAS. acs.org

Environmental Chemistry and Transport Research on Chlorinated Perfluoroalkyl Esters

Environmental Persistence and Degradation Pathways of Halogenated Perfluoroalkyl Compounds

Halogenated perfluoroalkyl compounds are known for their high thermal and chemical stability, which contributes to their environmental persistence. The strong carbon-fluorine bond is resistant to breaking under natural environmental conditions. researchgate.net However, the presence of other halogens, such as chlorine, and functional groups like esters can provide pathways for degradation that are not as readily available for their fully perfluorinated counterparts.

One of the primary degradation pathways for perfluorinated esters under environmental conditions is hydrolysis. tandfonline.comscholaris.ca This reaction involves the breaking of the ester bond by water, which would convert Methyl 7-chloroperfluoroheptanoate into 7-chloroperfluoroheptanoic acid and methanol (B129727). The rate of this hydrolysis can be influenced by factors such as pH and temperature. tandfonline.com For instance, the abiotic hydrolysis of some monomeric fluorotelomer acrylates, another type of perfluorinated ester, can be relatively rapid under certain conditions, with half-lives ranging from days in some landfills to several years in marine systems. researchgate.nettandfonline.com This process is considered a significant potential contributor to the environmental presence of perfluoroalkyl carboxylic acids (PFCAs). tandfonline.com

While perfluoroalkyl ether carboxylic acids are generally resistant to degradation, compounds with more reactive moieties can break down. nih.gov For some polyfluoroalkyl ether acids, degradation has been observed under aggressive oxidative conditions, though perfluoroalkyl ether acids themselves are largely persistent. nih.gov It is important to note that while hydrolysis of the ester group is a likely pathway, the resulting 7-chloroperfluoroheptanoic acid is expected to be significantly more persistent.

Transport Mechanisms and Distribution of this compound in Environmental Compartments (e.g., atmospheric, aquatic, terrestrial)

The transport and distribution of this compound in the environment are governed by its physicochemical properties. While specific data for this compound is limited, the behavior of other PFAS provides insights into its likely movement through different environmental compartments.

Atmospheric Transport: Volatile PFAS, such as some fluorotelomer alcohols, can be transported over long distances in the atmosphere. nih.gov While this compound is a larger molecule, its potential for volatilization and subsequent atmospheric transport cannot be entirely ruled out, especially from industrial sources. Atmospheric deposition from fluorochemical manufacturing facilities is a known source of regional PFAS contamination. nih.gov

Aquatic Transport: In aquatic systems, the transport of PFAS is influenced by their solubility in water and their tendency to sorb to sediment and particulate matter. researchgate.netacs.org The hydrolysis of this compound to 7-chloroperfluoroheptanoic acid would increase its water solubility, facilitating its transport in rivers, lakes, and oceans. tandfonline.com The partitioning of the resulting acid between the dissolved and particulate phases would depend on factors like organic carbon content of the sediment and water chemistry. acs.org Studies on other PFAS have shown that shorter-chain compounds tend to be more prevalent in the water phase, while longer-chain compounds have a greater affinity for sediment. researchgate.net

Terrestrial Transport: In terrestrial environments, PFAS can be deposited from the atmosphere or introduced through the application of contaminated biosolids. nih.gov Their movement through soil is influenced by factors such as soil composition and the compound's chemical structure. The resulting 7-chloroperfluoroheptanoic acid from the hydrolysis of the methyl ester would likely be mobile in soil and could potentially contaminate groundwater.

Biogeochemical Cycling of Related Perfluorinated Substances in Natural Systems

The cycling of PFAS is complex, involving various physical, chemical, and biological processes. nih.gov For instance, in aquatic environments, the distribution of PFAS is influenced by hydrological conditions, with concentrations often correlating with river flow rates and suspended sediment levels. scilit.com Point sources, such as wastewater treatment plants, are significant contributors to the PFC load in urbanized rivers. scilit.com

The transformation of precursor compounds is a key aspect of the biogeochemical cycle of PFAS. nih.gov Processes like hydrolysis can alter the chemical form of the substance, affecting its transport, fate, and bioavailability. nih.gov For example, the hydrolysis of a methyl ester to a carboxylic acid increases its polarity and water solubility, influencing its partitioning in the environment.

Research on the Environmental Presence and Transformation of this compound as a Potential Precursor Compound

There is a growing body of research focused on identifying and understanding the environmental fate of precursor compounds that can transform into more persistent and well-studied PFAS like perfluoroalkyl carboxylic acids (PFCAs). nih.gov While direct research on this compound as a precursor is limited, the principles of environmental chemistry suggest it has the potential to act as one.

The primary transformation pathway for this compound is expected to be the hydrolysis of its ester group, leading to the formation of 7-chloroperfluoroheptanoic acid. tandfonline.comscholaris.ca This transformation is significant because the resulting carboxylic acid is likely to be more persistent and mobile in the environment. Studies on other perfluorinated esters have shown that abiotic hydrolysis can be a significant source of PFCAs in the environment. tandfonline.com

Further research is needed to specifically investigate the rates and products of this compound degradation under various environmental conditions to fully understand its role as a potential precursor to other perfluorinated compounds.

Theoretical and Computational Chemistry Applied to Methyl 7 Chloroperfluoroheptanoate

Quantum Chemical Calculations for Electronic Structure, Molecular Conformation, and Spectroscopic Predictions

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties of Methyl 7-chloroperfluoroheptanoate. By solving the Schrödinger equation for the molecule, researchers can determine its electron distribution, molecular orbital energies, and electrostatic potential. These calculations reveal the highly polarized nature of the carbon-fluorine bonds, which contribute to the compound's unique chemical stability and reactivity. nih.gov

Conformational analysis through quantum chemical methods helps identify the most stable three-dimensional structures of the molecule. Due to the rotational freedom around the carbon-carbon single bonds, this compound can exist in various conformations. Computational models can predict the relative energies of these conformers and the energy barriers between them, providing a detailed picture of the molecule's flexibility.

Furthermore, quantum chemistry is used to predict various spectroscopic properties. For instance, calculations can simulate infrared (IR) and nuclear magnetic resonance (NMR) spectra. These predicted spectra can be compared with experimental data to confirm the molecular structure and assign spectral features to specific vibrational modes or atomic nuclei.

| Calculated Property | Description | Significance for this compound |

| Electronic Structure | Distribution of electrons, molecular orbital energies. | Understanding reactivity, bond polarities, and stability. |

| Molecular Conformation | Stable 3D arrangements of atoms. | Determining the molecule's shape and flexibility. |

| Spectroscopic Predictions | Simulated IR, NMR, and other spectra. | Aiding in structural identification and characterization. |

Reaction Pathway Modeling and Transition State Analysis for Degradation and Transformation Processes

Understanding the degradation and transformation of this compound is crucial for assessing its environmental persistence. Computational modeling can map out potential reaction pathways for its breakdown. nih.gov These models can simulate reactions with various chemical species, such as hydroxyl radicals, which are important in advanced oxidation processes for water treatment. encyclopedia.pub

Transition state theory is a key component of this modeling. By locating the transition state structures—the highest energy point along a reaction coordinate—researchers can calculate the activation energy of a reaction. This information is vital for predicting reaction rates and determining which degradation pathways are most likely to occur under specific environmental conditions. For per- and polyfluoroalkyl substances (PFAS) like this compound, the high strength of the C-F bond presents a significant energy barrier to degradation. nih.gov

Studies on similar perfluorinated compounds have shown that degradation can be initiated at the functional group or at the α-carbon. acs.org For this compound, computational models can explore the likelihood of initial attack at the ester group versus the chlorinated carbon, providing insights into its potential breakdown products.

Molecular Dynamics Simulations for Interfacial Behavior and Solvation Effects

Molecular dynamics (MD) simulations are employed to study the behavior of this compound in complex environments, such as at the interface between water and air or in solution. researchgate.net These simulations model the movement of every atom in the system over time, based on classical mechanics.

MD simulations can reveal how this compound molecules orient themselves at interfaces. Due to their amphiphilic nature, with a polar head (the methyl ester group) and a nonpolar, fluorinated tail, these molecules are expected to exhibit surfactant-like behavior. Simulations can quantify this behavior by calculating properties like surface tension and the potential of mean force for moving a molecule from the bulk solution to the interface.

Solvation effects, which describe how solvent molecules arrange themselves around a solute molecule, are also critical. nih.govacs.orgrsc.orgmurdoch.edu.au The interaction between this compound and water molecules, for instance, influences its solubility and transport in the environment. MD simulations can provide a detailed picture of the solvation shell, including the number of water molecules and their orientation around different parts of the solute.

Predictive Modeling of Physicochemical and Environmental Fate Parameters

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to predict the properties and behavior of chemicals based on their molecular structure. rsc.orgqsartoolbox.org For new or less-studied compounds like this compound, these models can provide valuable estimates of key parameters. mdpi.comfigshare.comnih.gov

These predictive models can estimate a wide range of physicochemical properties, including:

Boiling point

Vapor pressure

Water solubility

Octanol-water partition coefficient (Kow)

These properties are essential for understanding the environmental fate and transport of the compound. For example, a high Kow value would suggest a tendency to bioaccumulate in fatty tissues.

Environmental fate parameters that can be predicted include:

Rate of hydrolysis

Rate of atmospheric oxidation

Adsorption coefficient to soil and sediment

By inputting molecular descriptors derived from the structure of this compound into validated QSAR/QSPR models, researchers can obtain rapid and cost-effective estimates of these important environmental parameters. rsc.org

| Predicted Parameter | Modeling Approach | Relevance |

| Boiling Point | QSPR | Phase distribution in the environment. |

| Water Solubility | QSPR/QSAR | Mobility in aquatic systems. |

| Octanol-Water Partition Coefficient (Kow) | QSPR/QSAR | Bioaccumulation potential. |

| Rate of Hydrolysis | QSAR | Persistence in water. |

Research on Derivatives and Analogues of Methyl 7 Chloroperfluoroheptanoate

Structure-Reactivity Relationships in Chlorinated Perfluoroalkyl Esters and Their Impact on Chemical Behavior

The presence of a chlorine atom at the terminal (ω) position of a perfluoroalkyl ester chain, as in Methyl 7-chloroperfluoroheptanoate, introduces a significant alteration in the molecule's electronic and steric properties, thereby influencing its chemical reactivity compared to its non-chlorinated counterparts. The high electronegativity of the fluorine atoms along the carbon chain creates a strong inductive effect, making the ester group susceptible to nucleophilic attack.

A study on the synthesis of chloromethyl-substituted polyfluoroalkyl esters highlights the reactivity of iodine-substituted polyfluoroalkyl esters with chlorine to produce the corresponding chloromethyl compounds. google.com This suggests that the terminal halogen is a reactive site that can be chemically modified.

Synthesis and Characterization of Branched, Cyclic, and Isomeric Perfluoroalkyl Ester Analogues

The synthesis of perfluoroalkyl esters can be achieved through various methods, including the esterification of the corresponding perfluorocarboxylic acids. A process for preparing partially fluorinated esters involves reacting an unsaturated halocarbon with carbon monoxide and an alcohol in the presence of a catalyst. google.com This method offers a route to a variety of linear and branched structures depending on the starting materials.

Branched Analogues: The introduction of branching in the perfluoroalkyl chain can significantly impact the physical properties of the resulting esters, such as their boiling points, viscosity, and solubility. The synthesis of branched-chain fatty acids and esters has been explored, although not specifically for perfluorinated compounds, indicating the general interest in such structures for applications in lubricants and cosmetics.

Cyclic Analogues: The synthesis of cyclic perfluoroalkyl esters presents a greater synthetic challenge. However, methods for the preparation of cyclic esters in other chemical families, such as the ring-opening polymerization of cyclic esters, are well-established and could potentially be adapted for fluorinated systems.

Isomeric Analogues: Isomers of perfluoroalkyl substances can exhibit different physical and chemical properties. For example, the position of the chlorine atom in a chlorinated perfluoroalkyl ester could influence its reactivity. A patent describes the potential for isomerization within fluoroether propyl units and ambiguity in the position of a terminal chlorine atom, suggesting that mixtures of isomers are likely in some synthetic routes. nih.gov The isomer profile of perfluorinated substances is also recognized as a tool for source tracking in environmental studies, highlighting the importance of understanding and characterizing different isomers.

Exploration of Polymeric or Oligomeric Derivatives Incorporating Chlorinated Perfluoroalkyl Moieties

The incorporation of perfluoroalkyl moieties into polymers can impart desirable properties such as thermal stability, chemical resistance, and low surface energy. While the direct polymerization of this compound is not widely documented, the general principles of fluoropolymer synthesis provide a framework for how such a monomer could be utilized.

Fluoropolymers are often produced through the polymerization of fluorinated alkenes. Therefore, a common strategy would involve the chemical modification of the chlorinated perfluoroalkyl ester to introduce a polymerizable group, such as a vinyl or acrylic moiety. Research into the synthesis of tailored perfluoro unsaturated monomers for proton exchange membrane preparation demonstrates this approach, where perfluorinated esters are designed with a double bond to facilitate polymerization. nih.gov

Oligomeric derivatives of chlorinated perfluoroethers have been identified in environmental samples, suggesting their formation as byproducts or intermediates in industrial processes. nih.gov These oligomers consist of repeating fluoroether units and can exist in various forms and chain lengths. The study of these oligomers provides insight into the potential for forming short-chain polymeric structures from chlorinated perfluoroalkyl precursors.

Comparative Studies with Unchlorinated Perfluoroheptanoates and Other Halogenated Ester Systems

A direct comparative study between this compound and its unchlorinated analogue, Methyl perfluoroheptanoate, would be crucial for elucidating the specific effects of the terminal chlorine atom. While specific data for this pair is scarce in the public domain, general knowledge of halogen chemistry allows for informed postulations.

The primary difference would lie in the reactivity of the terminal group. The C-Cl bond is more susceptible to nucleophilic substitution and reduction than the C-F bond. This would allow for the selective chemical modification of the chlorinated compound at the terminal position.

In comparison to other halogenated ester systems, such as those containing bromine or iodine at the terminal position, the reactivity would be expected to follow the trend of C-X bond strength (C-I < C-Br < C-Cl < C-F). Therefore, the iodo- and bromo- analogues would be more reactive towards substitution and elimination reactions.

Interdisciplinary Research Perspectives on Fluorinated Esters

Integration with Green Chemistry Principles in the Synthesis and Lifecycle Management of Fluorinated Compounds

The synthesis and lifecycle of fluorinated compounds, including esters like methyl 7-chloroperfluoroheptanoate, are increasingly being scrutinized through the lens of green chemistry. The goal is to develop safer, more efficient, and environmentally benign processes.

A plausible synthetic route for this compound involves the esterification of 7-chloroperfluoroheptanoic acid with methanol (B129727). The acid precursor itself could be synthesized from a corresponding perfluorinated iodide via oxidation. Another approach involves the reaction of an acyl fluoride (B91410) with methanol. While effective, these methods often rely on reagents and conditions that pose challenges to the principles of green chemistry. For instance, the generation of acyl fluorides may involve corrosive agents like thionyl chloride or sulfuryl fluoride, requiring specialized handling.

The twelve principles of green chemistry provide a framework for improving such syntheses. Key considerations include:

Prevention of Waste: Designing syntheses to maximize the incorporation of all materials into the final product (high atom economy) is crucial. Traditional methods can generate significant waste, and a focus on catalysis can offer more efficient and less wasteful alternatives.

Safer Solvents and Auxiliaries: Many fluorochemical syntheses utilize solvents that are hazardous. Green chemistry encourages the use of safer alternatives or the avoidance of solvents altogether.

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption and associated environmental impacts.

Use of Renewable Feedstocks: While challenging for highly fluorinated compounds, research into bio-based starting materials is an active area of green chemistry.

The lifecycle management of fluorinated compounds is a significant concern due to their persistence in the environment. Many per- and polyfluoroalkyl substances (PFAS) are known as "forever chemicals" because the carbon-fluorine bond is incredibly strong and resistant to degradation. This persistence necessitates a focus on the entire lifecycle, from production to end-of-life.

Life Cycle Assessment (LCA) is a tool used to evaluate the environmental impacts of a product throughout its life. For fluorinated compounds, this includes the environmental cost of feedstock extraction, manufacturing emissions, product use, and disposal. A circular economy approach, which emphasizes recycling and reuse, is critical for managing these materials sustainably. For example, developing technologies to recover and recycle fluorinated gases can lead to a significant reduction in greenhouse gas emissions and other environmental impacts compared to producing new materials.

Advanced Materials Science Research on the Fundamental Properties of Fluorinated Esters for Functional Material Development

Fluorinated esters, such as this compound, possess a unique combination of properties derived from their molecular structure, making them valuable building blocks in advanced materials science. The presence of a highly fluorinated carbon chain is the primary determinant of these characteristics.

The strong carbon-fluorine bonds and the high electronegativity of fluorine atoms result in compounds with high thermal stability, chemical inertness, and low surface energy. These properties lead to materials that are both hydrophobic (water-repellent) and oleophobic (oil-repellent). The introduction of a chlorine atom and an ester functional group, as in this compound, can modify these properties, for instance by altering polarity and reactivity, allowing for fine-tuning of the material's performance.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.